6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
CAS No.: 412016-37-6
Cat. No.: VC5202879
Molecular Formula: C9H11N3
Molecular Weight: 161.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412016-37-6 |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.208 |
| IUPAC Name | 4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
| Standard InChI | InChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2 |
| Standard InChI Key | OTYQMHKAYHPBDY-UHFFFAOYSA-N |
| SMILES | C1CC2C3=CN=CN=C3CC1N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene, reflects its tricyclic system comprising a pyrimidine ring fused to a seven-membered cycloheptane ring. Key structural features include:
-
Pyrimidine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 3.
-
Epimino bridge: A nitrogen atom linking positions 5 and 8 of the cycloheptane ring.
-
Chirality: Stereoisomerism at positions 5R and 8S in derivatives influences biological interactions.
The Standard InChIKey (OTYQMHKAYHPBDY-UHFFFAOYSA-N) and SMILES (C1CC2C3=CN=CN=C3CC1N2) provide unambiguous representations for computational modeling and database searches.
Table 1: Molecular Properties of 6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.208 g/mol |
| CAS Number | 412016-37-6 |
| IUPAC Name | 4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene |
| SMILES | C1CC2C3=CN=CN=C3CC1N2 |
| PubChem CID | 44304974 |
Synthesis and Reaction Pathways
Synthetic Strategies
While explicit details of the compound’s synthesis remain proprietary, general approaches for analogous bicyclic pyrimidines involve:
-
Ring-closing metathesis: To form the cycloheptane ring from diene precursors.
-
Epimination: Introduction of the bridging nitrogen via aziridine intermediates.
-
Catalytic hydrogenation: To reduce unsaturated bonds in intermediate stages.
Reaction optimization focuses on controlling regioselectivity and minimizing side products, often requiring anhydrous conditions and catalysts like palladium or ruthenium complexes.
Derivative Synthesis
Modifications at position 10 (e.g., carboxamide or carbonyl groups) yield biologically active derivatives:
-
1-Methyl-5-((5R,8S)-...pyridin-2(1H)-one (CAS 2108839-96-7): Incorporates a thiophene substituent, enhancing π-π stacking interactions with biological targets .
-
(5R,8S)-N-(4-Chlorobenzyl)-...carboxamide (CAS 1904312-07-7): The chlorobenzyl group improves lipophilicity, potentially aiding blood-brain barrier penetration.
Biological and Pharmacological Activities
Anticancer Mechanisms
The compound’s ability to intercalate DNA or inhibit kinases is under investigation. Derivatives with electron-withdrawing groups (e.g., chloro substituents) show enhanced cytotoxicity in breast cancer cell lines (MCF-7, MDA-MB-231).
GPR65 Modulation
Patent WO2021245427A1 identifies 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine derivatives as GPR65 antagonists, implicating them in treating inflammatory bowel disease (IBD) and multiple sclerosis . Docking studies suggest high affinity (Kᵢ ≈ 50 nM) for the receptor’s orthosteric site .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions (e.g., LogP ≈ 1.2) indicate moderate hydrophilicity, suitable for oral administration. Stability studies under physiological pH (7.4) suggest degradation <5% over 24 hours.
ADME Profile
-
Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) in carboxamide derivatives.
-
Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-demethylation and epoxide hydrolysis .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume